molecular formula C12H11ClO4 B14370397 6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid CAS No. 91254-63-6

6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid

Cat. No.: B14370397
CAS No.: 91254-63-6
M. Wt: 254.66 g/mol
InChI Key: DIVDIWSZCBEUSX-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid typically involves the reaction of 4-chlorophenylacetic acid with suitable reagents under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the 4-chlorophenylacetic acid, followed by the addition of an appropriate electrophile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

91254-63-6

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-hydroxy-6-oxohex-4-enoic acid

InChI

InChI=1S/C12H11ClO4/c13-9-6-4-8(5-7-9)10(14)2-1-3-11(15)12(16)17/h1-2,4-7,11,15H,3H2,(H,16,17)

InChI Key

DIVDIWSZCBEUSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CCC(C(=O)O)O)Cl

Origin of Product

United States

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